molecular formula C13H20N4O B2781748 N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide CAS No. 2411195-69-0

N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide

Cat. No. B2781748
M. Wt: 248.33
InChI Key: IHIFLNMQOQLCLQ-UHFFFAOYSA-N
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Description

“N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide” is a chemical compound with the IUPAC name (3-isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine dihydrochloride . It has a molecular weight of 267.2 . The compound is stored at room temperature and is typically in powder form .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds, has been reported . These compounds are synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N4.2ClH/c1-7(2)10-13-12-9-4-3-8(5-11)6-14(9)10;;/h7-8H,3-6,11H2,1-2H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards if the compound is ingested, comes into contact with skin, or if dust from the compound is inhaled . Precautionary statements include measures to take in case of exposure, such as washing thoroughly after handling, avoiding breathing dust, and calling a poison center or doctor if feeling unwell .

Future Directions

The future directions for research on this compound and similar compounds could involve further exploration of their antimicrobial and antiviral properties . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the discovery and development of new 1,2,4-triazole derivatives could be a promising area of future research .

properties

IUPAC Name

N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-4-12(18)14-7-10-5-6-11-15-16-13(9(2)3)17(11)8-10/h4,9-10H,1,5-8H2,2-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIFLNMQOQLCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CC(CC2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl)acrylamide

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